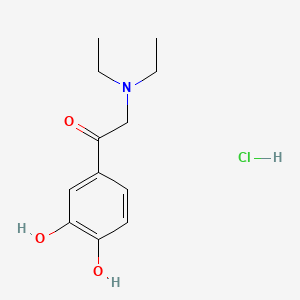
Ethanethiol, 2-((4-(p-tolyloxy)butyl)amino)-, citrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanethiol, 2-((4-(p-tolyloxy)butyl)amino)-, citrate is a complex organic compound with a molecular formula of C19H29NO8S. This compound is known for its unique chemical structure, which includes an ethanethiol group, a p-tolyloxy group, and a citrate moiety. It is used in various scientific research applications due to its distinctive properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethanethiol, 2-((4-(p-tolyloxy)butyl)amino)-, citrate typically involves multiple steps. One common method starts with the reaction of 4-(p-tolyloxy)butylamine with ethanethiol under controlled conditions to form the intermediate product. This intermediate is then reacted with citric acid to yield the final compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction parameters are optimized to ensure high yield and purity of the product. The use of automated systems and real-time monitoring helps in maintaining consistent quality.
化学反応の分析
Types of Reactions
Ethanethiol, 2-((4-(p-tolyloxy)butyl)amino)-, citrate undergoes various chemical reactions, including:
Oxidation: The ethanethiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced under specific conditions to yield simpler thiol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Disulfides and sulfoxides.
Reduction: Thiol derivatives.
Substitution: Various substituted amines and ethers.
科学的研究の応用
Ethanethiol, 2-((4-(p-tolyloxy)butyl)amino)-, citrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its therapeutic properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Ethanethiol, 2-((4-(p-tolyloxy)butyl)amino)-, citrate involves its interaction with specific molecular targets. The ethanethiol group can form covalent bonds with thiol groups in proteins, affecting their function. The p-tolyloxy group may interact with hydrophobic regions of biomolecules, influencing their activity. The citrate moiety can chelate metal ions, impacting various biochemical processes.
類似化合物との比較
Similar Compounds
Ethanethiol, 2-((4-(p-tolyloxy)butyl)amino)-: Lacks the citrate moiety, resulting in different chemical properties.
2-((4-(p-tolyloxy)butyl)amino)ethanethiol: Similar structure but without the citrate group.
Uniqueness
Ethanethiol, 2-((4-(p-tolyloxy)butyl)amino)-, citrate is unique due to the presence of the citrate moiety, which imparts additional chemical properties such as metal ion chelation and enhanced solubility. This makes it more versatile in various applications compared to its analogs.
特性
CAS番号 |
38920-66-0 |
|---|---|
分子式 |
C19H29NO8S |
分子量 |
431.5 g/mol |
IUPAC名 |
2-hydroxypropane-1,2,3-tricarboxylic acid;2-[4-(4-methylphenoxy)butylamino]ethanethiol |
InChI |
InChI=1S/C13H21NOS.C6H8O7/c1-12-4-6-13(7-5-12)15-10-3-2-8-14-9-11-16;7-3(8)1-6(13,5(11)12)2-4(9)10/h4-7,14,16H,2-3,8-11H2,1H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
InChIキー |
XMGUMXUNITXHKU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)OCCCCNCCS.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N'-[(E)-biphenyl-4-ylmethylidene]-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12005879.png)
![methyl 4-{(E)-[2-({[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoate](/img/structure/B12005900.png)
![Benzyl 2-(2,5-dimethoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12005908.png)


![(5Z)-3-allyl-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12005932.png)


![Ethyl 3-ethylpyrrolo[2,1-a]phthalazine-1-carboxylate](/img/structure/B12005953.png)
![N-(2,6-Dimethylphenyl)-2-[(5-{[(4-methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetamide](/img/structure/B12005955.png)
